molecular formula C13H7ClN2O4 B116833 8-Chloro-5-nitroacridine-2,9-diol CAS No. 99009-49-1

8-Chloro-5-nitroacridine-2,9-diol

Cat. No. B116833
CAS RN: 99009-49-1
M. Wt: 290.66 g/mol
InChI Key: CZWRNWLDEYCYFJ-UHFFFAOYSA-N
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Patent
US04626540

Procedure details

To a stirred and boiling mixture of 26.7 g of 1-chloro-4-nitro-7-(phenylmethoxy)-9(10H)-acridinone in 1.9 l of glacial acetic acid was added 13.0 ml of methanesulfonic acid. Heating and stirring were continued for seven hours and the mixture was filtered. The precipitate was suspended in 250 ml of boiling glacial acetic acid, cooled to 60°, collected, washed with water and then methanol, and dried providing the title compound, mp above 325° C.
Name
1-chloro-4-nitro-7-(phenylmethoxy)-9(10H)-acridinone
Quantity
26.7 g
Type
reactant
Reaction Step One
Quantity
1.9 L
Type
solvent
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[CH:9][CH:10]=[C:11]([O:17]CC4C=CC=CC=4)[CH:12]=3)[NH:7][C:6]=2[C:5]([N+:25]([O-:27])=[O:26])=[CH:4][CH:3]=1.CS(O)(=O)=O>C(O)(=O)C>[Cl:1][C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[CH:9][CH:10]=[C:11]([OH:17])[CH:12]=3)[NH:7][C:6]=2[C:5]([N+:25]([O-:27])=[O:26])=[CH:4][CH:3]=1

Inputs

Step One
Name
1-chloro-4-nitro-7-(phenylmethoxy)-9(10H)-acridinone
Quantity
26.7 g
Type
reactant
Smiles
ClC1=CC=C(C=2NC3=CC=C(C=C3C(C12)=O)OCC1=CC=CC=C1)[N+](=O)[O-]
Name
Quantity
1.9 L
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
13 mL
Type
reactant
Smiles
CS(=O)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
To a stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heating
STIRRING
Type
STIRRING
Details
stirring
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 60°
CUSTOM
Type
CUSTOM
Details
collected
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
methanol, and dried

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
ClC1=CC=C(C=2NC3=CC=C(C=C3C(C12)=O)O)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.